4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid
Overview
Description
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an amino group, which is further connected to a butanoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Chymotrypsin uses an active serine residue to perform hydrolysis on the C-terminus of the aromatic amino acids of other proteins . It shows specificity for aromatic amino acids because of its hydrophobic pocket .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Action Environment
It’s worth noting that the catalytic reduction of 4-nitrophenol, a compound with a similar structure, has been reported to be affected by various parameters . These parameters may also influence the action of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the amino and oxobutanoic acid groups. One common method involves the reaction of 4-nitrophenol with an appropriate amine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution Reagents: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Reduction Products: 4-[(4-Aminophenyl)amino]-4-oxobutanoic acid.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-(4-nitroanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVJAVSCQNUKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377862 | |
Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-63-6 | |
Record name | 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-NITROSUCCINANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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